3-(2-oxopyridin-1(2H)-yl)propanenitrile
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Overview
Description
“3-(2-oxopyridin-1(2H)-yl)propanenitrile” is a chemical compound that has been studied for its potential applications . It is a derivative of 2-oxo-pyridine .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . For instance, a new series of 2-oxo-pyridine derivatives were designed and synthesized based on an N - (ethyl benzoate) moiety .Molecular Structure Analysis
The molecular structure of “3-(2-oxopyridin-1(2H)-yl)propanenitrile” can be determined using different spectroscopic techniques such as FT-IR and NMR .Chemical Reactions Analysis
The chemical reactions involving “3-(2-oxopyridin-1(2H)-yl)propanenitrile” have been studied . For example, it has been used in the formation of [Rh(BID)(CO)(PX 3)] complexes .Scientific Research Applications
Environmental Applications
Research into nitrification and denitrification processes, which involve the transformation of nitrogen compounds in the environment, is crucial for understanding and mitigating the impacts of agricultural practices and waste management on greenhouse gas emissions and water quality. For example, studies on nitrifier denitrification have shown its significant role in the production of nitrous oxide (N2O), a potent greenhouse gas, from agricultural soils (Wrage et al., 2001). This research is essential for developing strategies to reduce N2O emissions through the management of soil conditions and fertilizer application.
Catalysis and Material Science
In the field of catalysis and material science, compounds containing pyridine rings, similar to the structure of 3-(2-oxopyridin-1(2H)-yl)propanenitrile, are often investigated for their potential as catalysts or components of functional materials. For instance, research on heterogeneous photocatalysts for water splitting into hydrogen and oxygen gases has highlighted the importance of metal oxides, sulfides, and nitrides, demonstrating the ongoing search for efficient and sustainable energy solutions (Kudo & Miseki, 2009).
Biochemistry and Medicine
In biochemistry and medicinal chemistry, the modification of tryptophan residues in proteins by reactive nitrogen species is an area of significant interest. This research has implications for understanding the pathophysiological conditions mediated by reactive nitrogen species and developing therapeutic interventions (Yamakura & Ikeda, 2006).
Future Directions
properties
IUPAC Name |
3-(2-oxopyridin-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBYZQWCCOBSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326200 |
Source
|
Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxopyridin-1(2H)-yl)propanenitrile | |
CAS RN |
25386-51-0 |
Source
|
Record name | NSC525259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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